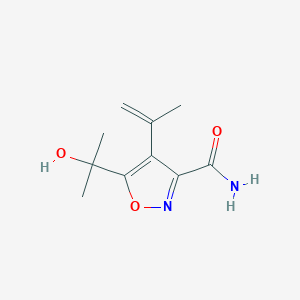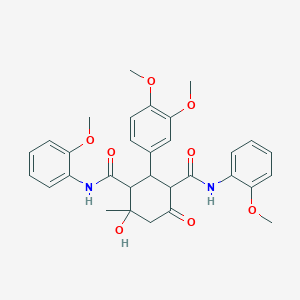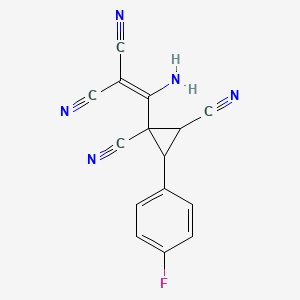![molecular formula C9H7FN8 B11471532 5-{[5-(3-fluorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B11471532.png)
5-{[5-(3-fluorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,2,3,4-tetrazole is a synthetic organic compound that features a fluorinated phenyl group and two tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorophenyl)-2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,2,3,4-tetrazole typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorobenzaldehyde, undergoes a reaction with hydrazine hydrate to form 3-fluorophenylhydrazine.
Cyclization to Tetrazole: The 3-fluorophenylhydrazine is then reacted with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.
Methylation: The resulting tetrazole intermediate is methylated using methyl iodide to introduce the methyl group at the desired position.
Final Cyclization: The methylated intermediate undergoes a final cyclization step to form the second tetrazole ring, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the tetrazole rings.
Reduction: Reduction reactions may target the fluorophenyl group or the tetrazole rings.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation products may include various oxidized forms of the tetrazole rings.
Reduction: Reduction products may include partially or fully reduced forms of the compound.
Substitution: Substitution products will depend on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities or receptor binding.
Medicine
Drug Development: Due to its structural similarity to bioactive molecules, it can be explored as a potential drug candidate for various therapeutic applications.
Industry
Polymer Additives: The compound can be used as an additive in polymer formulations to enhance specific properties such as thermal stability or flame retardancy.
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole rings can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-tetrazole: Lacks the fluorine atom and the second tetrazole ring.
5-(4-Fluorophenyl)-2H-tetrazole: Similar structure but with the fluorine atom in a different position.
2-Methyl-2H-tetrazole: Contains a methyl group but lacks the phenyl and fluorine substituents.
Uniqueness
The presence of both a fluorinated phenyl group and two tetrazole rings distinguishes 5-(3-fluorophenyl)-2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,2,3,4-tetrazole from other similar compounds. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H7FN8 |
|---|---|
Molecular Weight |
246.20 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-(2H-tetrazol-5-ylmethyl)tetrazole |
InChI |
InChI=1S/C9H7FN8/c10-7-3-1-2-6(4-7)9-13-17-18(14-9)5-8-11-15-16-12-8/h1-4H,5H2,(H,11,12,15,16) |
InChI Key |
ZHKCYPOCAPISRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN(N=N2)CC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4Z)-1,1,1-trifluoro-4-(morpholin-4-yl)-6-oxo-2-(trifluoromethyl)hept-4-en-2-yl]benzamide](/img/structure/B11471472.png)
![2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B11471480.png)
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-6-(1-phenylethyl)-1-(phenylmethyl)-](/img/structure/B11471486.png)
![1-benzyl-6-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11471495.png)
![4-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine](/img/structure/B11471496.png)


![6-butyl-8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11471518.png)
![1-Benzoyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B11471520.png)
![4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B11471524.png)
![1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11471530.png)


![methyl [4-(3-chlorophenyl)-2,5-dioxo-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11471540.png)
